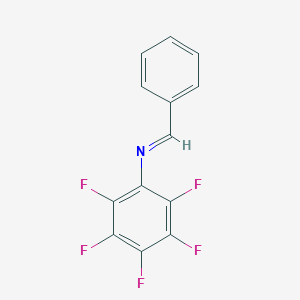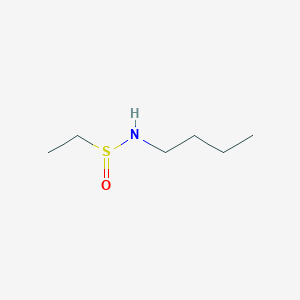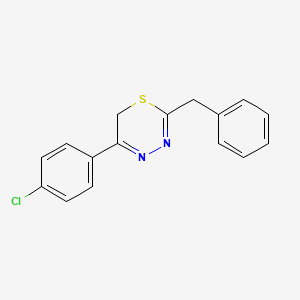
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine is an organic compound belonging to the class of thiadiazines Thiadiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazine ring and the benzyl and chlorophenyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Benzyl-5-(4-chlorophenyl)-6-(4-methylsulfanylphenyl)-2,3-dihydropyridazin-3-one: A related compound with a pyridazine ring instead of a thiadiazine ring.
2-Benzyl-5-(4-chlorophenyl)-6-(4-methylthio)phenyl-2H-pyridazin-3-one: Another similar compound with a pyridazine ring and a methylthio group.
Uniqueness
2-Benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
62625-66-5 |
|---|---|
分子式 |
C16H13ClN2S |
分子量 |
300.8 g/mol |
IUPAC名 |
2-benzyl-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-18-15)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChIキー |
ZHGAEEBYQNZONL-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN=C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


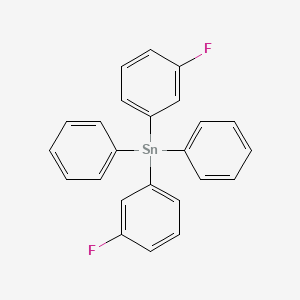
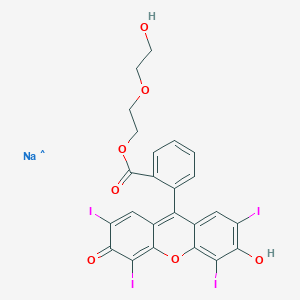
![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
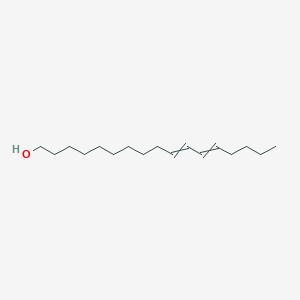
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
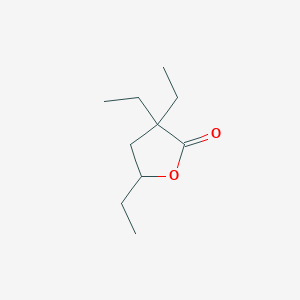

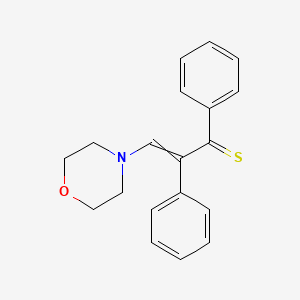
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
